1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine
Description
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-7-5-14-12-16(8-6-13(14)11-15)21(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHIKPVWFAPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine” is the Enoyl-acyl carrier protein reductase enzyme. This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents.
Mode of Action
It’s suggested that the compound interacts with its target, the enoyl-acyl carrier protein reductase enzyme, leading to inhibition of bacterial fatty acid biosynthesis. This interaction and the resulting changes could potentially disrupt the growth and survival of bacteria.
Biochemical Pathways
The compound affects the bacterial fatty acid biosynthesis pathway by inhibiting the Enoyl-acyl carrier protein reductase enzyme. This enzyme is crucial for the final step of bacterial fatty acid biosynthesis. By inhibiting this enzyme, the compound disrupts this essential pathway, potentially leading to the death of the bacteria.
Biological Activity
1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a piperidine ring and a methoxynaphthalene moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its distinct biological activities, particularly in anticancer and antimicrobial contexts.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it induces apoptosis in various cancer cell lines by disrupting cell cycle progression.
Mechanism of Action:
- Cell Cycle Arrest: The compound has been observed to induce S-phase arrest in cancer cells, as evidenced by flow cytometry analysis.
- Apoptosis Induction: Treatment with this compound leads to increased apoptosis rates, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways .
Case Study:
A study investigating the effects of this compound on HepG2 liver cancer cells demonstrated an increase in apoptosis from 8.9% (control) to 57.51% at higher concentrations. The compound also upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2, confirming its role in promoting cell death .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown potential against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial agents.
Research Findings:
Studies have indicated that compounds similar to this compound possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant bacteria.
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Sulfonamide | High | Moderate |
| IMB-1406 | N/A | Very High | Low |
| Sunitinib | Tyrosine Kinase Inhibitor | High | Low |
This table illustrates that while this compound has notable anticancer effects, it may not be as potent as some other compounds but offers potential in antimicrobial applications.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) Studies: To optimize the compound's efficacy and selectivity.
- In Vivo Studies: To assess the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies: To explore the specific pathways affected by this compound in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is highlighted through comparisons with related compounds (Table 1). Key differentiating factors include substituent groups, electronic effects, and biological relevance.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparison Points:
In contrast, the nitro group in 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine increases electrophilicity, favoring reactions with nucleophiles .
Hydrogen-Bonding Capacity: The sulfonyl and NH groups in the target compound enable strong hydrogen-bonding interactions, critical for enzyme inhibition. By comparison, 1-(6-Methoxynaphthalen-2-yl)ethanol and ethanone lack these groups, rendering them less bioactive .
Structural Flexibility: Compounds like 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one exhibit conformational rigidity (40.5° dihedral angle), which may restrict binding to flexible active sites.
Synthetic Utility :
- The target compound is synthesized via hydrazide intermediates, a method also employed for semicarbazide/thiosemicarbazide derivatives . Analogous compounds, such as 1-(1-phenylcyclohexyl)piperidine (PCP), utilize alkylation or Grignard reactions, highlighting divergent synthetic pathways .
Pharmacological Relevance: While USP-related compounds (e.g., 1-(6-Methoxynaphthalen-2-yl)ethanol) are pharmacologically inert impurities, the sulfonylpiperidine motif is associated with bioactivity in analogs like N-[1'-[(2R)-6-cyano...]methanesulfonamide, which targets specific receptors .
Research Findings and Data
- SHELX Refinement : Structural data for analogs (e.g., dihedral angles, hydrogen bonds) were validated using SHELXL, ensuring precision in crystallographic analysis .
- Thermodynamic Stability : The sulfonyl group in the target compound likely increases thermal stability compared to ester or ketone-containing analogs, as inferred from HRMS data (relative error: 2.6 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
